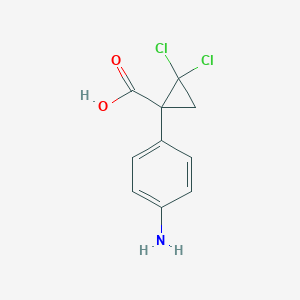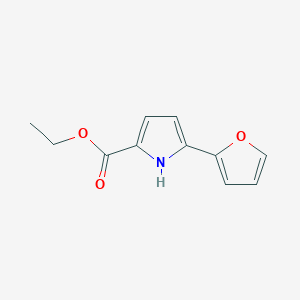
N-(3,3-difluorobutyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,3-difluorobutyl)benzamide (DFBA) is an organic compound that has been studied for its potential applications in various fields. It is a structural analog of N-butylbenzamide, a compound with a wide range of uses, including as a pharmaceutical intermediate, a solvent, and an insecticide. DFBA has been studied for its potential use as an insecticide, an antitumor agent, and an antimicrobial agent. It has also been investigated as a potential treatment for a variety of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Aplicaciones Científicas De Investigación
N-(3,3-difluorobutyl)benzamide has been studied for its potential applications in a variety of scientific research fields. It has been investigated for its potential use as an insecticide, an antitumor agent, and an antimicrobial agent. In addition, N-(3,3-difluorobutyl)benzamide has been studied for its potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of N-(3,3-difluorobutyl)benzamide is not yet fully understood. However, it is believed that the compound acts by inhibiting the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also believed that N-(3,3-difluorobutyl)benzamide may act as an antioxidant, reducing the oxidative damage caused by free radicals.
Biochemical and Physiological Effects
N-(3,3-difluorobutyl)benzamide has been studied for its potential biochemical and physiological effects. In animal studies, the compound has been shown to have anti-inflammatory and anti-tumor effects. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress. In addition, N-(3,3-difluorobutyl)benzamide has been shown to have antifungal and antimicrobial effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The major advantage of using N-(3,3-difluorobutyl)benzamide in laboratory experiments is that it is relatively inexpensive and easy to synthesize. Furthermore, the compound has a wide range of potential applications, making it a useful tool for researchers. However, the compound is not yet fully understood and its effects are still being studied, so there is a risk of unexpected side effects when using the compound in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the study of N-(3,3-difluorobutyl)benzamide. These include further investigation of the compound's mechanism of action, as well as its potential applications in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease. In addition, further research is needed to determine the optimal dosage and administration of the compound for different applications. Finally, further studies are needed to investigate the potential long-term side effects of N-(3,3-difluorobutyl)benzamide.
Métodos De Síntesis
N-(3,3-difluorobutyl)benzamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 3,3-difluorobutyric acid and benzamide. This reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction produces a white solid that can be purified by crystallization.
Propiedades
IUPAC Name |
N-(3,3-difluorobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c1-11(12,13)7-8-14-10(15)9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWFDTRBTHYNJIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCNC(=O)C1=CC=CC=C1)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-difluorobutyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

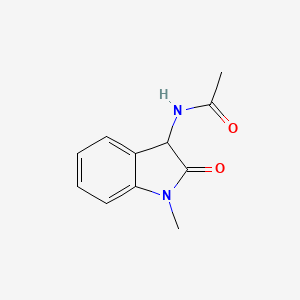
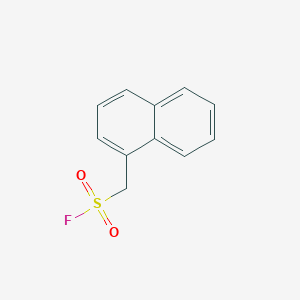
![tert-butyl 4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxylate, Mixture of diastereomers](/img/structure/B6603884.png)
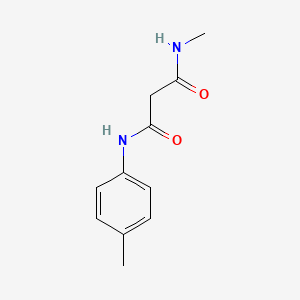

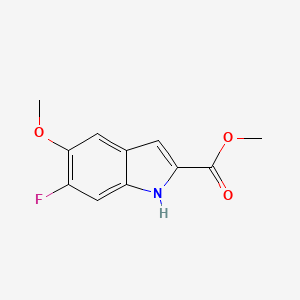
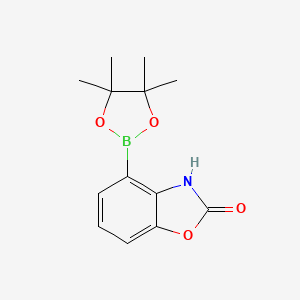
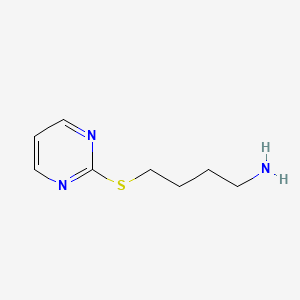

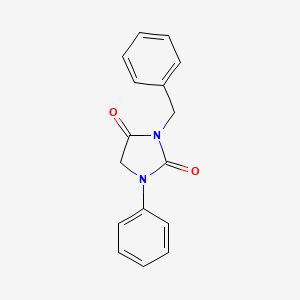
![tert-butyl 4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]piperidine-1-carboxylate](/img/structure/B6603965.png)
